Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, AldrichCPR: is a complex organic compound with the empirical formula C13H21N5O3 and a molecular weight of 295.34 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of tert-butyl 3-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate with appropriate reagents to introduce the amino and carbamoyl groups . The reaction conditions typically include the use of solvents like ethanol and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated processes and advanced purification techniques such as flash chromatography . The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and functional groups play a crucial role in binding to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate
- tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is unique due to its specific functional groups and the presence of both amino and carbamoyl groups on the pyrazole ring.
Properties
Molecular Formula |
C13H21N5O3 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-4-carbamoylpyrazol-1-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-8(7-17)18-10(14)9(6-16-18)11(15)19/h6,8H,4-5,7,14H2,1-3H3,(H2,15,19) |
InChI Key |
BMXLRDUBQSIUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
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